5-Methoxy-1,3,4-triphenyl-4,5-dihydro-1H-1,2,4-triazole
Overview
Description
The compound "5-Methoxy-1,3,4-triphenyl-4,5-dihydro-1H-1,2,4-triazole" is a derivative of 1,2,4-triazole, which is a heterocyclic compound featuring a five-membered ring of two carbon atoms and three nitrogen atoms. The 1,2,4-triazole derivatives are known for their wide range of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties . The methoxy group attached to the triazole ring may influence the compound's reactivity and physical properties.
Synthesis Analysis
The synthesis of related 1,2,4-triazole derivatives often involves multi-step reactions starting from various precursors. For instance, the preparation of a stable carbene derivative from a 5-methoxytriazoline precursor involves thermal decomposition in vacuo, which results in the elimination of methanol . Another example includes the synthesis of 4-(substituted ethanoyl) amino-3-mercapto-5-(4-methoxy) phenyl-1,2,4-triazoles, which are prepared from 4-methoxy benzoic acid using different secondary amines . These methods highlight the versatility of 1,2,4-triazole chemistry and the potential for synthesizing a wide array of derivatives, including the compound of interest.
Molecular Structure Analysis
The molecular structure of 1,2,4-triazole derivatives is often elucidated using spectroscopic methods such as IR, NMR, and mass spectrometry, as well as X-ray crystallography . For example, the structure of 4-(4-methoxyphenethyl)-3,5-dimethyl-4H-1,2,4-triazole was determined using a combination of these techniques, and the results were compared with theoretical calculations using density functional theory (DFT) . Such detailed structural analysis is crucial for understanding the reactivity and properties of the compound.
Chemical Reactions Analysis
1,2,4-Triazole derivatives participate in various chemical reactions, which can be used to further modify the compound or to study its reactivity. For instance, bromine → lithium exchange reactions of dibromo-1,2,3-triazoles have been explored, leading to the synthesis of various substituted triazoles . These reactions demonstrate the potential for chemical transformations that could be applied to the synthesis and functionalization of "5-Methoxy-1,3,4-triphenyl-4,5-dihydro-1H-1,2,4-triazole".
Physical and Chemical Properties Analysis
The physical and chemical properties of 1,2,4-triazole derivatives are influenced by their molecular structure. For example, the presence of a methoxy group can affect the compound's solubility, boiling point, and stability . Theoretical calculations, such as those performed for 4-(4-methoxyphenethyl)-3,5-dimethyl-4H-1,2,4-triazole, can predict properties like vibrational frequencies and nonlinear optical properties, which are greater than those of urea . Additionally, the lipase and α-glucosidase inhibition activities of some novel heterocyclic compounds derived from 1,2,4-triazoles have been investigated, indicating potential therapeutic applications .
Scientific Research Applications
Synthesis and Chemical Properties
- The compound is prepared from 5-methoxytriazoline and exhibits typical nucleophilic reactivity of Wanzlick-type carbenes (Enders, Breuer, Kallfass, & Balensiefer, 2003).
- It is a stable carbene, showing reactivity towards various organic substrates in insertion, addition, and cycloaddition reactions (Enders, Breuer, Runsink, & Teles, 1996).
Biological and Pharmacological Activities
- Derivatives of 1,2,4-triazole exhibit a broad spectrum of biological activity, including potential uses in pharmaceutical chemistry (Gürbüz et al., 2020).
- Some 1,2,4-triazole derivatives have shown antimicrobial activities against test microorganisms (Bektaş et al., 2007).
- Certain 1,2,4-triazole derivatives have been evaluated for their anticancer activities against various cancer cell lines (Bekircan et al., 2008).
Physicochemical Properties
- The physicochemical properties of related 1,2,4-triazole derivatives have been extensively studied, including molecular stability, conformational analyses, and molecular docking studies (Karayel, 2021).
Applications in Chemistry
- It has been used as a precursor in the synthesis of Ruthenium(III) NHC complexes (Hitzel, Färber, Bruhn, & Siemeling, 2014).
Other Applications
- Some compounds derived from 1,2,4-triazole have shown anti-inflammatory and antinociceptive activities (Upmanyu, Gupta, Shah, & Mishra, 2011).
properties
IUPAC Name |
3-methoxy-2,4,5-triphenyl-3H-1,2,4-triazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O/c1-25-21-23(18-13-7-3-8-14-18)20(17-11-5-2-6-12-17)22-24(21)19-15-9-4-10-16-19/h2-16,21H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDSYEVZBXOPWNL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1N(C(=NN1C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40369784 | |
Record name | 5-Methoxy-1,3,4-triphenyl-4,5-dihydro-1H-1,2,4-triazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40369784 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
329.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methoxy-1,3,4-triphenyl-4,5-dihydro-1H-1,2,4-triazole | |
CAS RN |
154643-41-1 | |
Record name | 5-Methoxy-1,3,4-triphenyl-4,5-dihydro-1H-1,2,4-triazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40369784 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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